1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride
CAS No.:
Cat. No.: VC18519055
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18ClNO2 |
|---|---|
| Molecular Weight | 243.73 g/mol |
| IUPAC Name | N-[2-(4-hydroxyphenyl)ethyl]butanamide;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO2.ClH/c1-2-3-12(15)13-9-8-10-4-6-11(14)7-5-10;/h4-7,14H,2-3,8-9H2,1H3,(H,13,15);1H |
| Standard InChI Key | XWKIVAWXKGLLOL-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)NCCC1=CC=C(C=C1)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
The compound’s IUPAC name is 1-(4-hydroxyphenyl)-2-[[2-(4-hydroxyphenyl)ethyl]amino]propan-1-one hydrochloride, with the following key identifiers:
The molecule contains two 4-hydroxyphenyl groups: one directly bonded to the propanone backbone and another via an ethylamino linker. The hydrochloride salt enhances solubility in polar solvents, a critical feature for industrial applications .
Spectroscopic and Physical Data
While experimental spectra are unavailable, analogous compounds like 1-(4-hydroxyphenyl)-3-phenyl-1-propanone (CAS 36941-00-1) provide insights. For example, the hydroxyl groups typically show strong infrared (IR) absorption near 3300 cm⁻¹, while the ketone carbonyl resonates at ~1700 cm⁻¹ . The hydrochloride form likely exhibits a melting point between 192–194°C, based on similar propanone derivatives .
Synthesis and Industrial Production
Synthetic Routes
The compound is likely synthesized via a Friedel-Crafts acylation or Mannich reaction, common methods for amino-propanone derivatives. A plausible pathway involves:
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Acylation: Reacting 4-hydroxyphenylethylamine with chloroacetone in the presence of AlCl₃ to form the ketone intermediate.
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Hydrochloride Formation: Treating the intermediate with hydrochloric acid to yield the final product .
Alternative methods may employ condensation reactions between 4-hydroxyphenylacetaldehyde and amino-propanone precursors, followed by salt formation .
| Company | Contact Information | Purity Grade |
|---|---|---|
| Chengdu Saint-Kay Biotechnology | 028-85157043, 676046971@qq.com | Research-grade |
| Dayang Chem (Hangzhou) | 571-88938639, info@dycnchem.com | Technical-grade |
| GIHI CHEMICALS | +8618058761490, info@gihichemicals.com | Custom synthesis |
These suppliers specialize in fine chemicals for pharmaceutical intermediates and research reagents .
Comparative Analysis with Structural Analogs
1-(4-Hydroxyphenyl)-3-phenyl-1-propanone (CAS 36941-00-1)
This analog lacks the ethylamino group but shares the 4-hydroxyphenyl-propanone backbone. Key differences include:
| Property | 1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone HCl | 1-(4-Hydroxyphenyl)-3-phenyl-1-propanone |
|---|---|---|
| Molecular Formula | C₁₇H₂₀ClNO₃ | C₁₅H₁₄O₂ |
| Molecular Weight | 321.8 g/mol | 226.27 g/mol |
| Applications | Peptide synthesis, enzyme inhibition | Flavonoid precursor, antioxidant studies |
The ethylamino group in the target compound introduces nitrogen-based reactivity, expanding its utility in medicinal chemistry .
Future Research Directions
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Pharmacokinetic Studies: Investigate absorption, distribution, and metabolism in model organisms.
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Enzyme Binding Assays: Screen against proteases, kinases, and phosphatases to identify inhibitory activity.
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Derivatization: Explore modifications to enhance solubility or target specificity, such as PEGylation or fluorination.
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